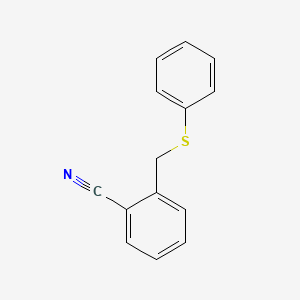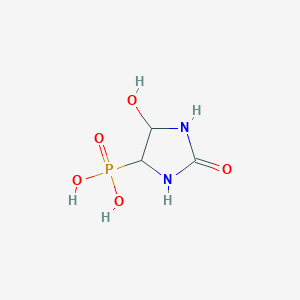
(5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to an imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid typically involves the reaction of imidazolidinone derivatives with phosphonic acid reagents. One common method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different imidazolidinone derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically occur under mild conditions with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while substitution reactions can produce various substituted imidazolidinone derivatives .
Applications De Recherche Scientifique
(5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Phosphonic acid: A simpler analog with similar functional groups but lacking the imidazolidinone ring.
Aminophosphonic acids: Compounds with an amino group attached to the phosphonic acid moiety.
Organophosphonic acids: A broader class of compounds containing organic groups attached to the phosphonic acid.
Uniqueness: (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid is unique due to the presence of both the imidazolidinone ring and the phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90730-10-2 |
|---|---|
Formule moléculaire |
C3H7N2O5P |
Poids moléculaire |
182.07 g/mol |
Nom IUPAC |
(5-hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid |
InChI |
InChI=1S/C3H7N2O5P/c6-1-2(11(8,9)10)5-3(7)4-1/h1-2,6H,(H2,4,5,7)(H2,8,9,10) |
Clé InChI |
AANGKRBVSJYRML-UHFFFAOYSA-N |
SMILES canonique |
C1(C(NC(=O)N1)P(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
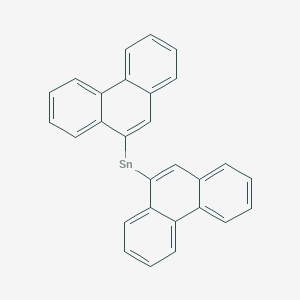
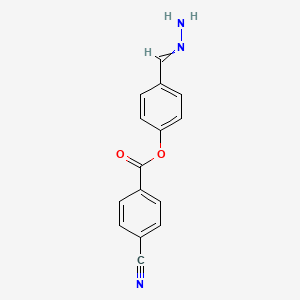


![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
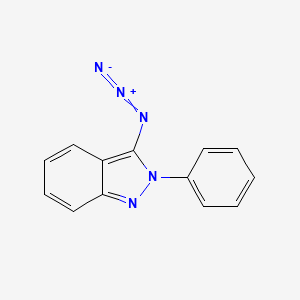
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
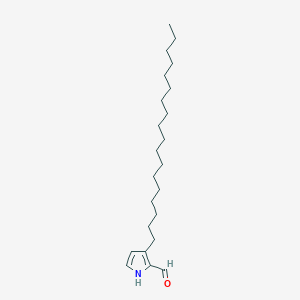
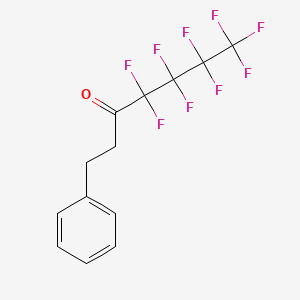
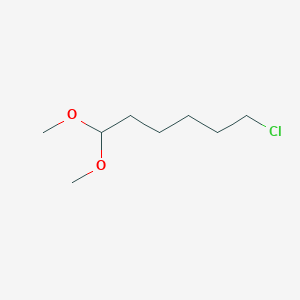
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
